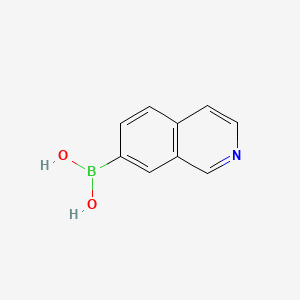

Isoquinolin-7-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSZHSMOMDNMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635136 | |

| Record name | Isoquinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092790-21-0 | |

| Record name | Isoquinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-7-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-7-ylboronic acid (CAS No. 1092790-21-0) is a versatile heterocyclic organic compound that has garnered significant interest in medicinal chemistry and chemical biology.[1][2] Its unique structure, combining the isoquinoline scaffold with a boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules and a functional probe in various biological assays. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in drug discovery, particularly as a fluorescent sensor for saccharides and as a potential inhibitor of histone deacetylases (HDACs).

Core Properties of this compound

This compound is a solid, typically appearing as a white to light yellow powder.[3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4] Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 1092790-21-0 | [2][4] |

| Molecular Formula | C₉H₈BNO₂ | [2][4] |

| Molecular Weight | 172.98 g/mol | [5] |

| Boiling Point | 419.1 °C at 760 mmHg | [2] |

| Flash Point | 207.3 °C | [2] |

| Density | 1.28 g/cm³ | [2] |

| Form | Solid | [6] |

| Solubility | Soluble in DMSO | [4] |

| Storage Temperature | 2-8°C |

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7][8]

| Hazard Statement | GHS Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[7]

Experimental Protocols

Synthesis of this compound via Miyaura Borylation

A common and effective method for the synthesis of aryl and heteroaryl boronic acids is the Miyaura borylation reaction.[9][10] This palladium-catalyzed cross-coupling reaction utilizes a readily available halo-aromatic compound and a diboron reagent. In the case of this compound, the synthesis would typically start from 7-bromoisoquinoline.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 7-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (KOAc, 3.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.03 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the isoquinoline-7-boronic acid pinacol ester.

-

Hydrolysis: The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography.

Fluorescent Saccharide Sensing

Boronic acids are known to reversibly bind with diols, such as those found in saccharides, to form cyclic boronate esters.[11] This interaction can lead to changes in the fluorescence properties of the molecule, making boronic acid-containing fluorophores like this compound useful as chemosensors for carbohydrates.[1][12]

Signaling Pathway:

Caption: Mechanism of fluorescent saccharide sensing.

Experimental Protocol:

-

Stock Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a small amount of DMSO to ensure solubility. Prepare stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the same buffer.

-

Fluorescence Titration: In a quartz cuvette, place a solution of this compound at a fixed concentration.

-

Data Acquisition: Measure the initial fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.

-

Titration: Add incremental amounts of the saccharide stock solution to the cuvette, and record the fluorescence emission spectrum after each addition.

-

Data Analysis: Plot the change in fluorescence intensity as a function of saccharide concentration. The binding or dissociation constant (Kd) can be determined by fitting the data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation).

Histone Deacetylase (HDAC) Inhibition Assay

Boronic acids have emerged as a class of inhibitors for zinc-dependent enzymes, including histone deacetylases (HDACs).[13][14][15][16] The boronic acid moiety is thought to interact with the zinc ion in the active site of the enzyme.[13][14][15]

Experimental Workflow:

Caption: Workflow for an in vitro HDAC inhibition assay.

Detailed Protocol (Fluorometric):

-

Reagent Preparation: Prepare solutions of the HDAC enzyme (e.g., recombinant human HDAC1), a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue), and this compound at various concentrations in an appropriate assay buffer.

-

Enzyme-Inhibitor Incubation: In a 96-well microplate, add the HDAC enzyme and different concentrations of this compound. Include a positive control (a known HDAC inhibitor) and a negative control (solvent vehicle). Incubate for a pre-determined time at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Development: After a suitable incubation period, add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Applications in Drug Discovery and Development

The dual functionality of this compound as a potential HDAC inhibitor and a fluorescent probe makes it a valuable tool in drug discovery.

-

Target Identification and Validation: As a fluorescent probe, it can be used to study the binding of molecules to saccharide-containing biomolecules, aiding in the understanding of disease mechanisms.

-

Lead Discovery: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This compound can serve as a starting point for the development of more potent and selective HDAC inhibitors for cancer therapy.

-

Assay Development: Its fluorescent properties can be exploited to develop high-throughput screening assays for compounds that compete for the same binding site.

Conclusion

This compound is a compound with significant potential for researchers in chemistry and biology. Its well-defined properties, coupled with its utility in fluorescent sensing and enzyme inhibition, make it a valuable asset for a range of applications, from fundamental biological studies to the early stages of drug discovery. The experimental protocols provided in this guide offer a starting point for harnessing the capabilities of this versatile molecule. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is likely to uncover new and exciting applications in the future.

References

- 1. Fluorescent chemosensors for carbohydrates: a decade's worth of bright spies for saccharides in review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline-7-boronic acid|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS 1092790-21-0 | Sun-shinechem [sun-shinechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. isoquinoline-7-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Histone Deacetylase 2 (HDAC2) Inhibitors Containing Boron - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoquinolin-7-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Isoquinolin-7-ylboronic acid, a significant compound in synthetic chemistry and drug discovery. Its utility as a building block in the creation of more complex molecules makes a thorough understanding of its fundamental properties essential for researchers.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C₉H₈BNO₂[1][2][3] |

| Molecular Weight | 172.98 g/mol [2][4][5] |

Logical Relationship of Core Properties

The chemical identity of a compound is fundamentally defined by its name, which corresponds to a specific molecular formula and, consequently, a precise molecular weight. The following diagram illustrates this direct relationship for this compound.

References

A Technical Guide to the Storage and Stability of Isoquinolin-7-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of isoquinolin-7-ylboronic acid, a vital reagent in contemporary organic synthesis and drug discovery. Due to the inherent reactivity of the boronic acid functional group, understanding its stability profile is critical to ensure the integrity and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and a general protocol for stability testing.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: hydrolysis and oxidation. The presence of moisture, oxygen, light, and elevated temperatures can significantly impact its shelf-life and performance in chemical reactions. Proper handling and storage are therefore paramount to maintaining its quality.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general guidelines for the storage of boronic acids.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the boronic acid group. |

| Moisture | Store in a desiccator or dry box | Prevents hydrolysis of the carbon-boron bond. |

| Light | Amber or opaque vial | Protects the compound from light-induced degradation. |

| Container | Tightly sealed, appropriate material | Prevents exposure to atmospheric moisture and oxygen. |

For handling, it is advised to work in a controlled environment, such as a glovebox or under a stream of inert gas, to minimize exposure to air and moisture. Use clean, dry spatulas and glassware.

Potential Degradation Pathways

The primary degradation pathways for aryl boronic acids like this compound are hydrolysis and oxidation.

-

Hydrolysis: In the presence of water, the carbon-boron bond can be cleaved, leading to the formation of the corresponding borol (isoquinoline). This process, known as protodeboronation, is often catalyzed by acidic or basic conditions.

-

Oxidation: Aryl boronic acids can be oxidized to the corresponding phenol. This can be facilitated by atmospheric oxygen, especially in the presence of metal catalysts or upon exposure to light.

Caption: Potential degradation pathways of this compound.

Generalized Quantitative Stability Data

Table 2: Generalized Stability of Heterocyclic Boronic Acids Under Various Conditions

| Condition | Duration | Estimated Purity |

| -20°C, Inert Atmosphere, Dark | 24 months | >95% |

| 4°C, Inert Atmosphere, Dark | 12 months | >90% |

| Room Temperature, Ambient Air, Light | 1 month | <80% |

| 40°C, 75% Relative Humidity | 2 weeks | Significant degradation |

Experimental Protocol for Stability Testing

A well-designed stability study is essential to determine the shelf-life and appropriate storage conditions for this compound. The following is a general experimental protocol.

1. Sample Preparation:

-

Accurately weigh samples of this compound into individual, appropriate containers for each storage condition and time point.

-

Prepare an initial (T=0) sample for immediate analysis to establish the baseline purity.

2. Storage Conditions:

-

Store samples under a variety of conditions as outlined in the ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Include control samples stored under ideal conditions (-20°C, inert atmosphere).

3. Time Points:

-

Define specific time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).

4. Analytical Method:

-

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial. The method must be validated to ensure it can separate the parent compound from its potential degradation products.

-

Mobile Phase: A common mobile phase for boronic acids is a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) to suppress silanol interactions on the column.

-

Column: A C18 reversed-phase column is typically suitable.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

5. Analysis:

-

At each time point, dissolve a sample in a suitable, aprotic solvent (e.g., acetonitrile) immediately before analysis to minimize degradation in solution.

-

Inject the sample into the HPLC system and record the chromatogram.

-

Calculate the purity of this compound and quantify any observed degradation products by peak area percentage.

6. Data Evaluation:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Determine the rate of degradation and establish a shelf-life based on the acceptable purity limit.

Caption: Experimental workflow for a typical stability study.

Conclusion

While this compound is a valuable synthetic building block, its stability is a critical factor that must be carefully managed. By adhering to the recommended storage and handling procedures, researchers can minimize degradation and ensure the quality and reliability of their starting material. For applications where stability is paramount, conducting a formal stability study is strongly advised to establish a definitive shelf-life under specific storage conditions.

Spectroscopic Data for Isoquinolin-7-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Isoquinolin-7-ylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, consolidated spectroscopic data for this specific isomer, this document gathers and presents the available information while also providing general experimental protocols and theoretical data to aid researchers in its identification and use.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H NMR | 7.5 - 9.5 | d, s | Aromatic protons of the isoquinoline ring will appear in this region. The exact shifts and coupling constants are sensitive to the solvent and concentration. The two protons of the B(OH)₂ group will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. |

| ¹³C NMR | 120 - 155 | - | Aromatic carbons of the isoquinoline ring. The carbon attached to the boron atom (ipso-carbon) may show a broad signal or be difficult to observe due to quadrupolar relaxation of the boron nucleus. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (B-OH) | 3200 - 3600 | Strong, Broad |

| B-O Stretch | 1310 - 1380 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| B-C Stretch | 1000 - 1100 | Medium |

Table 3: Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 174.0721 | Predicted for C₉H₉BNO₂⁺ |

| [M+Na]⁺ | 196.0540 | Predicted for C₉H₈BNO₂Na⁺ |

| [M-H]⁻ | 172.0575 | Predicted for C₉H₇BNO₂⁻ |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available in a single public source. However, the following are general methodologies that would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent can significantly affect the chemical shifts, particularly for the B(OH)₂ protons.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Reference: TMS at 0.00 ppm or residual solvent peak.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A spectrum of the empty ATR crystal or a pure KBr pellet should be recorded as the background.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Parameters (for ESI):

-

Ionization mode: Positive or negative ion mode.

-

Capillary voltage: 3-5 kV.

-

Nebulizer gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying gas: Nitrogen, at a temperature of 150-350 °C.

-

Mass range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g., m/z 50-500).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized or acquired sample of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Disclaimer: The spectroscopic data presented in this guide are based on predictions and typical values for similar compounds. Experimental values may vary depending on the specific conditions of measurement. It is highly recommended that researchers acquire their own experimental data for full characterization and validation.

The Advent and Advancement of Isoquinoline Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the isoquinoline scaffold, a privileged structure in medicinal chemistry, with the versatile boronic acid functional group has given rise to a class of compounds with significant potential in drug discovery and organic synthesis. Isoquinoline boronic acids have emerged as key building blocks in the construction of complex molecules and as potent inhibitors of various enzymes. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of isoquinoline boronic acids, tailored for researchers and professionals in the field.

Historical Perspective: From a Chemical Curiosity to a Synthetic Staple

The journey of isoquinoline boronic acids is intrinsically linked to the broader history of organoboron chemistry. The first organoboron compound, triethylborane, was synthesized by Edward Frankland in 1860, laying the groundwork for the field.[1] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 that truly unlocked the synthetic potential of boronic acids, transforming them from chemical curiosities into indispensable tools for carbon-carbon bond formation.[2]

While the precise first synthesis of an isoquinoline boronic acid is not readily apparent in early literature, their emergence as important synthetic intermediates coincides with the rise of palladium-catalyzed cross-coupling reactions. The ability to introduce an isoquinoline moiety into a target molecule with high efficiency and selectivity made these compounds highly sought after in medicinal chemistry for the development of novel therapeutics.

Synthesis of Isoquinoline Boronic Acids: A Methodological Evolution

The synthesis of isoquinoline boronic acids can be approached through several strategic disconnections, primarily involving either the introduction of a boronic acid group onto a pre-existing isoquinoline ring or the construction of the isoquinoline ring from a boron-containing precursor.

Borylation of Pre-functionalized Isoquinolines

A common and historically significant approach involves the borylation of halogenated isoquinolines. This method typically utilizes a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol: Synthesis of 8-Isoquinolineboronic Acid [3]

-

Materials: 8-Bromoisoquinoline, n-Butyllithium (n-BuLi), Trimethyl borate, Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO3), Anhydrous sodium sulfate (Na2SO4).

-

Procedure:

-

Dissolve 8-bromoisoquinoline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.

-

Add trimethyl borate (2.0 eq) to the reaction mixture and allow it to slowly warm to 0 °C over 1 hour.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 8-isoquinolineboronic acid.

-

This method, while effective, often requires cryogenic temperatures and the use of pyrophoric reagents. More recent advancements have focused on milder and more functional group-tolerant methods, such as palladium-catalyzed borylation reactions.

Modern Synthetic Approaches

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl and heteroaryl boronic acids. Methods such as the Miyaura borylation, which utilizes a palladium catalyst and a diboron reagent, offer a more versatile and scalable route to isoquinoline boronic acids.

Illustrative Workflow for Modern Borylation:

Caption: A generalized workflow for the Miyaura borylation to synthesize isoquinoline boronic acids.

Physicochemical Properties: A Foundation for Application

The utility of isoquinoline boronic acids in various applications is governed by their physicochemical properties, most notably their acidity (pKa). The pKa of a boronic acid influences its reactivity in cross-coupling reactions and its binding affinity as an enzyme inhibitor.

| Compound | Predicted pKa | Experimental pKa |

| Isoquinoline-4-boronic acid | 4.61 ± 0.30[4] | Not Reported |

| Isoquinoline-5-boronic acid | 7.70 ± 0.30[5] | Not Reported |

| Isoquinoline | - | 5.42 |

Applications in Drug Discovery: Targeting Key Signaling Pathways

The unique structural features of isoquinoline boronic acids make them attractive candidates for the development of enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of many enzymes, leading to potent and selective inhibition.

Inhibition of Serine Proteases

Boronic acids are well-established inhibitors of serine proteases. The boron atom acts as a Lewis acid, accepting a lone pair from the catalytic serine to form a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.

Caption: Mechanism of serine protease inhibition by an isoquinoline boronic acid.

Targeting Kinase Signaling Pathways

Isoquinoline-based compounds have been extensively explored as kinase inhibitors. The incorporation of a boronic acid moiety can enhance potency and selectivity. Two notable kinase targets for which isoquinoline-based inhibitors have been developed are Rho-associated coiled-coil containing protein kinase (ROCK) and Phosphodiesterase 10A (PDE10A).

ROCK Signaling Pathway

The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.[6][7][8][9] Overactivation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis. Isoquinoline-based compounds, such as Fasudil, are known ROCK inhibitors.[10] The development of isoquinoline boronic acid-based ROCK inhibitors is an active area of research.

Caption: The ROCK signaling pathway and the point of inhibition by isoquinoline boronic acid inhibitors.

Quantitative Data for Isoquinoline-Based ROCK Inhibitors

| Compound | ROCK1 Ki (µM) | ROCK2 Ki (µM) |

| Fasudil | 0.33[10] | - |

| Y-27632 | 0.22[10] | 0.30[10] |

Note: These are examples of isoquinoline-based ROCK inhibitors. Specific Ki values for isoquinoline boronic acid ROCK inhibitors are an area of ongoing research.

PDE10A Signaling Pathway

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signaling.[3][11][12] PDE10A is highly expressed in the striatum of the brain, and its inhibition has been investigated as a potential therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[13] Papaverine, an isoquinoline alkaloid, is a known PDE10A inhibitor.[14]

Caption: The PDE10A signaling pathway and the point of inhibition by isoquinoline boronic acid inhibitors.

Quantitative Data for PDE10A Inhibitors

| Compound | PDE10A Ki (nM) |

| Papaverine | 95 (IC50)[14] |

Note: Papaverine is an isoquinoline alkaloid inhibitor of PDE10A. The development of isoquinoline boronic acid inhibitors for PDE10A is a promising area for future research.

Conclusion

Isoquinoline boronic acids represent a powerful and versatile class of compounds with significant applications in both organic synthesis and medicinal chemistry. Their history is deeply rooted in the broader development of organoboron chemistry, and their importance continues to grow with the advent of new synthetic methodologies. As potent enzyme inhibitors, they offer exciting opportunities for the development of novel therapeutics targeting a range of diseases. The continued exploration of their synthesis, properties, and biological activities will undoubtedly lead to further innovations in the fields of drug discovery and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Isoquinoline-5-boronic acid CAS#: 371766-08-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. PDE10A - Wikipedia [en.wikipedia.org]

- 13. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 14. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Isoquinolin-7-ylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-7-ylboronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize complex organic molecules.[1][2] The isoquinoline scaffold is a privileged structure found in numerous therapeutic agents, including kinase inhibitors.[3] A thorough understanding of the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for its application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1092790-21-0 | [4][5] |

| Molecular Formula | C₉H₈BNO₂ | [4] |

| Molecular Weight | 172.98 g/mol | |

| Boiling Point | 419.1 °C at 760 mmHg | [4] |

| Flash Point | 207.3 °C | [4] |

| Density | 1.28 g/cm³ | [4] |

| LogP | -0.08540 | [4] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from analogous compounds can provide valuable guidance.

Qualitative Solubility

Based on available information, this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) .[5]

Predicted Solubility Based on Analogous Compounds

The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the potential for hydrogen bonding. Phenylboronic acid, a structurally related compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. It is anticipated that this compound will follow a similar trend.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility |

| Amides | Dimethylformamide (DMF) | High |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High (Confirmed)[5] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High |

| Ketones | Acetone, 2-Butanone | Moderate to High |

| Alcohols | Methanol, Ethanol | Moderate |

| Esters | Ethyl acetate | Moderate |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate |

| Aromatic Hydrocarbons | Toluene | Low |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methods are recommended.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Dynamic (Turbidity Measurement) Method

This method determines the temperature at which a solid completely dissolves in a solvent for a given composition, allowing for the construction of a solubility curve.

Methodology:

-

Sample Preparation: Prepare a series of samples with known compositions of this compound and the desired organic solvent in a jacketed glass vessel equipped with a magnetic stirrer.

-

Heating and Stirring: Begin stirring the mixture and heat it at a slow, constant rate (e.g., 0.5 K/min) using a circulating bath.

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture by measuring the intensity of a light beam passing through the sample.

-

Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

Application in Synthetic Chemistry: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The solubility of the boronic acid and other reaction components in the chosen solvent is critical for reaction efficiency.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides a predictive framework based on analogous compounds and detailed experimental protocols for its determination. A thorough understanding and experimental validation of its solubility in various organic solvents are crucial for optimizing its use in synthetic applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions, thereby facilitating the development of novel chemical entities for drug discovery.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. Isoquinoline-7-boronic acid|lookchem [lookchem.com]

- 5. This compound | CAS 1092790-21-0 | Sun-shinechem [sun-shinechem.com]

The Versatility of Isoquinolin-7-ylboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a boronic acid moiety at the 7-position, it gives rise to isoquinolin-7-ylboronic acid, a versatile building block with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the development of novel therapeutic agents and diagnostic tools. We will explore its synthesis, potential applications in oncology, infectious diseases, and neurodegenerative disorders, as well as its use as a fluorescent sensor. This document aims to serve as a comprehensive resource, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate further research and application of this promising compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the preparation of a halogenated isoquinoline precursor, such as 7-bromoisoquinoline. This precursor then undergoes a lithium-halogen exchange followed by quenching with a borate ester to yield the desired boronic acid.

Experimental Protocol: Synthesis of 7-Bromoisoquinoline

This protocol is adapted from a patented method for the diazotization and bromination of 7-aminoisoquinoline.

Materials:

-

7-Aminoisoquinoline

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile

-

Aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve 7-aminoisoquinoline in acetonitrile.

-

Add copper(II) bromide to the solution.

-

Cool the mixture in an ice bath and slowly add tert-butyl nitrite.

-

Allow the reaction to stir at room temperature.

-

Upon completion, quench the reaction with an aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 7-bromoisoquinoline.

Experimental Protocol: Synthesis of this compound via Lithium-Halogen Exchange

This generalized protocol is based on established methods for the conversion of aryl halides to aryl boronic acids.

Materials:

-

7-Bromoisoquinoline

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Aqueous hydrochloric acid (HCl)

-

Hexane

-

Brine

Procedure:

-

Dissolve 7-bromoisoquinoline in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C.

-

Add trimethyl borate to the reaction mixture and continue stirring at -78 °C for one hour, then allow the mixture to warm to room temperature.

-

Quench the reaction by adding aqueous HCl and stir vigorously.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography. A reported synthesis using a similar method achieved a yield of 95%.[1]

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold and reagent in the development of various therapeutic agents and probes.

Histone Deacetylase (HDAC) Inhibitors for Anti-Malarial Therapy

Histone deacetylases (HDACs) are crucial enzymes in the regulation of gene expression in the malaria parasite, Plasmodium falciparum.[1] Inhibition of these enzymes is a promising strategy for the development of new anti-malarial drugs. This compound has been utilized in the discovery of inhibitors targeting P. falciparum HDACs.[1] The boronic acid moiety can act as a zinc-binding group, interacting with the zinc ion in the active site of HDAC enzymes.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This is a general protocol for assessing the HDAC inhibitory activity of compounds like derivatives of this compound.

Materials:

-

Recombinant human HDAC isoform (e.g., HDAC1)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing trypsin and a stop solution)

-

Test compound (this compound derivative)

-

Positive control (e.g., Trichostatin A)

-

96-well black microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in HDAC Assay Buffer.

-

In a 96-well plate, add the HDAC Assay Buffer, the diluted test compound or control, and the recombinant HDAC enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Anticancer Agents

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 human breast cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Cytotoxicity Data of Selected Isoquinoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro-isoquinoline-pyrimidine | MCF-7 | 98.8 | Inferred from similar compounds |

| Quinazoline Schiff Bases | MCF-7 | 5.910 - 6.246 | [2] |

| Thienopyrimidine | T47D | 6.9 | [3] |

| Thienopyrimidine | MDA-MB-231 | 10 | [3] |

Signaling Pathway: Potential Anticancer Mechanism of Isoquinoline Derivatives

Neuroprotective Agents

Isoquinoline alkaloids have been investigated for their neuroprotective effects, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms of action are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. While specific data for this compound is limited, the isoquinoline scaffold is a key pharmacophore in this area.

Signaling Pathway: Potential Neuroprotective Mechanisms of Isoquinoline Alkaloids

Fluorescent Sensors for Saccharides

Boronic acids are known to interact with diols, such as those found in saccharides, to form cyclic boronate esters. This interaction can alter the electronic properties of an attached fluorophore, leading to a change in fluorescence. This compound, containing the fluorescent isoquinoline moiety, has been noted for its ability to exhibit strong fluorescent intensity changes upon sugar binding.[1] This property makes it a candidate for the development of fluorescent sensors for glucose and other biologically important sugars.

Experimental Protocol: Fluorescent Glucose Sensing

This is a general protocol to evaluate the glucose sensing ability of a fluorescent boronic acid derivative.

Materials:

-

This compound derivative

-

Phosphate buffer (pH 7.4)

-

Glucose solutions of varying concentrations

-

Fluorometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final working concentration.

-

Prepare a series of glucose solutions in phosphate buffer.

-

In a cuvette, mix the fluorescent probe solution with the glucose solution.

-

Record the fluorescence emission spectrum at a fixed excitation wavelength.

-

Repeat for each glucose concentration.

-

Plot the change in fluorescence intensity against the glucose concentration to determine the sensor's response and calculate the dissociation constant (Kd).

Table 2: Binding Constants of a Boronic Acid-based Fluorescent Sensor for Sugars

| Sugar | Binding Constant (K) M⁻¹ |

| D-Fructose | 628 |

| D-Glucose | 8 |

Note: Data for a squarylium cyanine boronic acid dye, illustrating the principle of differential binding.

Workflow: Fluorescent Glucose Sensing

Conclusion

This compound is a highly valuable and versatile molecule in medicinal chemistry. Its synthetic accessibility, coupled with the diverse biological activities of the isoquinoline scaffold and the unique chemical properties of the boronic acid group, makes it an attractive starting point for the design and synthesis of novel therapeutic agents and diagnostic tools. Further exploration of its derivatives is warranted to fully realize its potential in areas such as oncology, infectious diseases, and neurology, as well as in the development of advanced biosensors. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this promising compound.

References

An In-Depth Technical Guide to Isoquinolin-7-ylboronic Acid Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinolin-7-ylboronic acid, its derivatives, and analogs as a promising scaffold in modern drug discovery. The unique chemical properties of the isoquinoline core, combined with the synthetic versatility of the boronic acid functional group, offer a powerful platform for the development of novel therapeutics targeting a range of diseases, most notably cancer. This document details the synthesis, biological activities, and key signaling pathways associated with these compounds, supported by experimental protocols and quantitative data.

Introduction to Isoquinoline and Boronic Acid Scaffolds in Medicinal Chemistry

The isoquinoline framework is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a boronic acid moiety further enhances the therapeutic potential of the isoquinoline scaffold. Boronic acids are versatile synthetic intermediates, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds to construct diverse molecular libraries.[4][5]

Synthesis of this compound Derivatives

The primary method for the synthesis of this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction couples this compound or its esters with a variety of aryl or heteroaryl halides, providing a modular and efficient route to a diverse range of analogs.

General Suzuki-Miyaura Coupling Protocol

A generalized experimental protocol for the Suzuki-Miyaura coupling of an isoquinoline boronic acid with an aryl halide is as follows:

-

Reaction Setup: To a reaction vessel, add the isoquinoline boronic acid (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.

-

Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base, is added.

-

Reaction Execution: The reaction mixture is heated (typically to 80-100 °C) and stirred for a period ranging from 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Biological Activity of Isoquinoline Derivatives

Isoquinoline derivatives have demonstrated significant potential as inhibitors of various biological targets implicated in cancer and other diseases. Key areas of activity include the inhibition of apoptosis proteins (IAPs), protein kinases, and histone deacetylases (HDACs).

Inhibition of Apoptosis Proteins (IAPs)

Certain isoquinoline derivatives have been identified as potent inhibitors of IAPs, a family of proteins that regulate apoptosis and are often overexpressed in cancer cells.[6] By inhibiting IAPs, these compounds can restore the natural apoptotic process in malignant cells. A study on isoquinoline derivatives identified two compounds, B01002 and C26001, with significant antiproliferative and proapoptotic activity in SKOV3 ovarian cancer cells.[7][8]

Table 1: Antiproliferative Activity of Isoquinoline-Based IAP Inhibitors [7][8]

| Compound | Target Cells | IC50 (µg/mL) |

| B01002 | SKOV3 | 7.65 |

| C26001 | SKOV3 | 11.68 |

Kinase Inhibition

The isoquinoline scaffold has been successfully utilized to develop inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9] A series of pyrazolo[3,4-g]isoquinoline derivatives have shown potent inhibitory activity against several kinases, including Haspin, CLK1, DYRK1A, and CDK9.[9]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives [9]

| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9 IC50 (nM) |

| 1b | 57 | >1000 | >1000 | >1000 |

| 1c | 66 | >1000 | >1000 | >1000 |

| 3a | 167 | 101 | >1000 | >1000 |

| 3c | >1000 | 218 | >1000 | 363 |

| 3d | >1000 | 289 | >1000 | 298 |

Histone Deacetylase (HDAC) Inhibition

Isoquinoline-based hydroxamic acids have been designed and synthesized as novel HDAC inhibitors.[10] These compounds have demonstrated potent enzymatic inhibitory activity and significant antiproliferative effects against various cancer cell lines.

Table 3: HDAC Inhibitory and Antiproliferative Activities of Isoquinoline-Based Hydroxamic Acids [10]

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | RPMI 8226 IC50 (µM) | HCT 116 IC50 (µM) | Hep G2 IC50 (µM) |

| 10a | - | - | - | <1 | <0.3 | - |

| 10b | - | - | - | <1 | - | - |

| 10c | 4.17 ± 0.11 | 4.00 ± 0.10 | 3.77 ± 0.07 | <1 | - | - |

| 10d | - | - | - | <1 | - | - |

| 10f | - | - | - | <1 | <0.3 | - |

| 10g | - | - | - | <1 | <0.3 | - |

| 10h | - | - | - | <1 | - | - |

| 18a | - | - | - | - | <0.3 | - |

Key Signaling Pathways

The anticancer activity of many isoquinoline derivatives can be attributed to their modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[11][12] Isoquinoline-based compounds have been developed to target key components of this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway.

The Apoptosis Pathway

Induction of apoptosis is a key mechanism of action for many anticancer drugs. Isoquinoline derivatives that inhibit IAPs can promote apoptosis by preventing the inhibition of caspases.

Caption: The intrinsic apoptosis pathway and the role of IAP inhibitors.

Experimental Protocols for Biological Evaluation

The in vitro evaluation of this compound derivatives and their analogs for anticancer activity typically involves a series of standardized assays to determine their cytotoxicity, effects on the cell cycle, and ability to induce apoptosis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the isoquinoline derivative for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the isoquinoline derivative.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells.

Experimental and Drug Discovery Workflow

The development of this compound derivatives as drug candidates follows a structured workflow from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of isoquinoline-based drug candidates.

Conclusion

This compound and its derivatives represent a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility through robust methods like the Suzuki-Miyaura coupling, combined with the diverse biological activities exhibited by the isoquinoline core, makes this class of compounds a focal point for current and future drug discovery efforts, particularly in the field of oncology. This guide provides a foundational resource for researchers to explore and exploit the full potential of these promising molecules.

References

- 1. Synthesis, purification and structural determination of isoquinolin-5-ol derivatives as antitumor agents – Soledad Romero Tamudo [blogs.ugr.es]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dot | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Isoquinoline-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: Isoquinoline alkaloids and their synthetic derivatives represent a vast and structurally diverse class of bioactive molecules that have long been a focal point of medicinal chemistry and drug development.[1][2][3][4] Possessing a wide spectrum of pharmacological activities, these compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[2][5][6][7] This technical guide provides an in-depth overview of the biological activities of prominent isoquinoline-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isoquinoline alkaloids, with compounds like berberine, sanguinarine, palmatine, and tetrandrine demonstrating potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[5][8][9][10] The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[3][11][12]

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values for several isoquinoline compounds against various cancer cell lines, providing a comparative overview of their cytotoxic potential.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | [13] |

| CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | [13] | |

| MCF-7 (Breast Cancer) | 272.15 ± 11.06 | [13] | |

| Hela (Cervical Carcinoma) | 245.18 ± 17.33 | [13] | |

| HT29 (Colon Cancer) | 52.37 ± 3.45 | [13] | |

| T47D (Breast Cancer) | 25 | [9] | |

| Sanguinarine | A375 (Melanoma) | 0.33 (approx.) | [5] |

| SK-MEL-3 (Melanoma) | 1.62 (approx.) | [5] | |

| Bel7402 (Hepatocellular Carcinoma) | 2.90 | [8] | |

| HepG2 (Hepatocellular Carcinoma) | 2.50 | [8] | |

| HCCLM3 (Hepatocellular Carcinoma) | 5.10 | [8] | |

| SMMC7721 (Hepatocellular Carcinoma) | 9.23 | [8] | |

| Palmatine | MCF7 (Breast Cancer) | 14.5 (approx.) | [14] |

| T47D (Breast Cancer) | 15.5 (approx.) | [14] | |

| ZR-75-1 (Breast Cancer) | 16.3 (approx.) | [14] | |

| Tetrandrine | MDA-MB-231 (Breast Cancer) | 1.18 ± 0.14 | [15] |

| HT-29 (Colon Cancer) | 22.98 (24h), 6.87 (48h) | [16] | |

| Noscapine | H460 (Non-small cell lung cancer) | 34.7 ± 2.5 | [17] |

| A549 (Non-small cell lung cancer) | 61.25 ± 5.6 | [17] | |

| Hela (Cervical Carcinoma) | 75 | [4] | |

| Cryptolepine | HepG2 (Hepatocellular Carcinoma) | 6.8 (48h), 3.8 (72h) | [18] |

| Hematological Malignancies (Average) | 1.0 | [19] | |

| Solid Tumors (Average) | 2.8 | [19] | |

| Chelerythrine | NCI-N87 (Gastric Cancer) | 3.81 | [18] |

| NB4 (Promyelocytic Leukemia) | 1.85 | [20] | |

| MKN-45 (Gastric Cancer) | 12.72 | [20] |

Key Signaling Pathways in Anticancer Activity

Isoquinoline compounds exert their anticancer effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key interactions.

Antimicrobial Activity

Several isoquinoline alkaloids have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[21] Berberine and sanguinarine, in particular, have been extensively studied for their antimicrobial properties.[19][22] Their mechanisms of action often involve the disruption of cell membrane integrity, inhibition of key microbial enzymes, and interference with nucleic acid synthesis.[22][23]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoquinoline compounds against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Berberine | Staphylococcus aureus | 51 | [24] |

| Candida albicans | 64 | [25] | |

| Cryptococcus neoformans | 64-128 | [26] | |

| Trichophyton rubrum | 128 | [26] | |

| Sanguinarine | Oral Plaque Bacteria (most species) | 1-32 | [27] |

| Staphylococcus aureus | 128 | [22] | |

| Candida albicans | 4 | [19] | |

| Palmatine | Helicobacter pylori (MTZ-resistant) | 4-16 | [28] |

| Escherichia coli (Multidrug-resistant) | 2048-16384 | [17] | |

| Tetrandrine | Staphylococcus aureus | 125-250 | [3] |

| Candida albicans | 32 (MIC50) | [11] | |

| Staphylococcus aureus (MAnT derivative) | 0.035 | [29] |

Antiviral Activity

Isoquinoline-containing compounds have also emerged as promising antiviral agents, with activity reported against a variety of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[6][27] The antiviral mechanisms can involve the inhibition of viral entry, replication, and release from host cells.[6][30]

Quantitative Antiviral Data

The following table summarizes the 50% effective concentration (EC50) values for several isoquinoline compounds against different viruses.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Tetrandrine | SARS-CoV-2 | Vero E6 | 2.36 | [1] |

| Huh7 | 0.40 | [1] | ||

| Calu-3 | 5.03 | [1] | ||

| HCoV-OC43 | MRC-5 | 0.33 | [1] |

Anti-inflammatory and Neuroprotective Activities

The anti-inflammatory and neuroprotective properties of isoquinoline alkaloids are also well-documented.[6][7] Compounds like berberine and tetrandrine have been shown to inhibit the production of pro-inflammatory mediators and protect neuronal cells from various insults.[31][32] The underlying mechanisms often involve the modulation of signaling pathways such as the NF-κB and MAPK pathways.[2][11][33]

Quantitative Anti-inflammatory and Neuroprotective Data

While extensive quantitative data for these activities is still being compiled, some indicative values are available. For instance, tetrandrine has been shown to inhibit inflammatory responses in various in vivo models.[34] Berberine has demonstrated neuroprotective effects by activating the PI3K/Akt signaling pathway.[31]

Experimental Protocols and Workflows

To facilitate the replication and extension of the research described, this section outlines the methodologies for key experiments cited in the evaluation of isoquinoline compounds.

General Experimental Workflows

The following diagrams illustrate typical workflows for screening the biological activities of isoquinoline compounds.

Detailed Methodologies

MTT Assay for Cell Viability:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the isoquinoline compound for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/PI Staining for Apoptosis:

-

Cell Treatment: Treat cells with the desired concentration of the isoquinoline compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Signaling Pathway Analysis:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The isoquinoline scaffold continues to be a privileged structure in drug discovery, yielding a plethora of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties of key isoquinoline-containing molecules. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers and professionals dedicated to the development of novel therapeutics based on this versatile chemical framework. Further exploration of structure-activity relationships and the elucidation of precise molecular mechanisms will undoubtedly pave the way for the design of next-generation isoquinoline-based drugs with enhanced efficacy and safety profiles.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrandrine inhibits deregulated cell cycle in pancreatic cancer cells: Differential regulation of p21Cip1/Waf1, p27Kip1 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Screening Methods Of Anti Inflammatory Drugs: A Comprehensive Review [ijaresm.com]

- 11. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Chelerythrine chloride induces rapid polymorphonuclear leukocyte apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activation of caspase pathways during iron chelator-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cryptolepine inhibits hepatocellular carcinoma growth through inhibiting interleukin-6/STAT3 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Semi-Synthetic Analogues of Cryptolepine as a Potential Source of Sustainable Drugs for the Treatment of Malaria, Human African Trypanosomiasis, and Cancer [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]

- 31. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Isoquinolin-7-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[4] The isoquinoline core is a privileged scaffold found in numerous pharmaceuticals, and its functionalization is of significant interest.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of isoquinolin-7-ylboronic acid with various aryl and heteroaryl halides. The aim is to furnish researchers with a robust starting point for the synthesis of 7-arylisoquinoline derivatives.